molecular formula C13H8F3NO2 B1393643 4-(3-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1261637-33-5

4-(3-(Trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1393643
CAS No.: 1261637-33-5
M. Wt: 267.2 g/mol
InChI Key: ZJAMIBNVECEDOF-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)picolinic acid is a useful research compound. Its molecular formula is C13H8F3NO2 and its molecular weight is 267.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optoelectronic Applications

  • Synthesis in Polymer Light-Emitting Devices : A derivative of picolinic acid, including 4-(3-(Trifluoromethyl)phenyl)picolinic acid, was used to synthesize an iridium complex. This complex showed improved optoelectronic properties in double-layer polymer light-emitting devices, exhibiting high luminance efficiency and peak brightness (Xiao et al., 2009).

  • Phosphorescent Iridium(III) Complexes in OLEDs : Another study synthesized iridium(III) complexes using picolinic acid as an ancillary ligand. These complexes were utilized in red and white organic light-emitting diodes (OLEDs), demonstrating high performance and excellent color stability (Tao et al., 2017).

Catalysis and Coordination Chemistry

  • Coupling with N-alkylanilines for Catalysis and Molecular Devices : Coupling picolinic acid with N-alkylanilines produced a range of amides, potentially applicable in catalysis, coordination chemistry, and molecular devices. The study also discussed structural preferences and amide bond isomerization (Devi et al., 2015).

  • Synthesis of Phosphorescent Iridium Complexes : A study synthesized iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands, examining their physical properties. The complexes exhibited potential for applications in optoelectronic devices (Xu et al., 2008).

Photocatalytic Activity and Metal-Organic Frameworks

  • Photocatalytic Activity in Metal-Organic Frameworks : A novel tricarboxylic acid block with functionalities derived from picolinic acid was used to assemble various coordination compounds. These compounds exhibited diverse structural types and photocatalytic activities for degrading pollutants (Gu et al., 2017).

Photophysical and Electronic Properties

  • Analysis of Photophysical and Electronic Properties : Research on the synthesis and characterization of iridium(III) complexes with picolinic acid highlighted their photophysical, electrochemical, and electroluminescent properties, relevant for phosphorescent organic light-emitting diodes (Park et al., 2013).

  • Sensitization of Singlet Oxygen Formation : Iridium corroles with picolinic acid as an axial ligand were found to sensitize singlet oxygen formation efficiently, despite weak near-infrared phosphorescence. This indicates potential for use in photodynamic therapy (Thomassen et al., 2020).

  • Mixed Ligand Complexes in Spectroscopy : Mixed-ligand complexes of europium(III) and terbium(III) with picolinic acid were synthesized, displaying specific spectroscopic properties useful for understanding ligand effects in coordination chemistry (Sá et al., 1994).

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAMIBNVECEDOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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